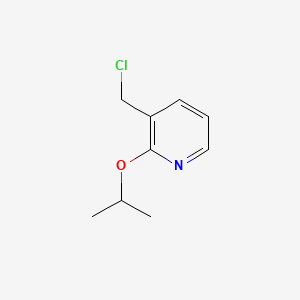
1-(3-Bromo-5-cloropiridin-2-YL)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethanamine group
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
The synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain 3-bromo-5-chloropyridine. This intermediate is then reacted with ethanamine under suitable conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
1-(3-Bromo-5-chloropyridin-2-YL)ethanamine can be compared with other halogenated pyridine derivatives, such as:
- 1-(3-Bromo-5-fluoropyridin-2-YL)ethanamine
- 1-(3-Chloro-5-iodopyridin-2-YL)ethanamine
- 1-(3-Bromo-5-methylpyridin-2-YL)ethanamine
These compounds share similar structural features but differ in their halogen substituents. The unique combination of bromine and chlorine in 1-(3-Bromo-5-chloropyridin-2-YL)ethanamine imparts distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSIEIWWORMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857414 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270517-77-5 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)




![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)


